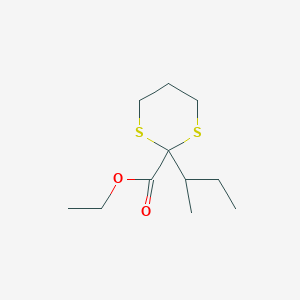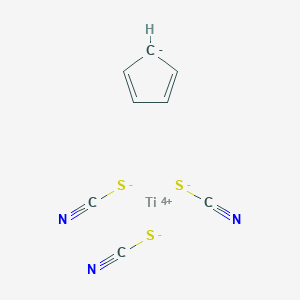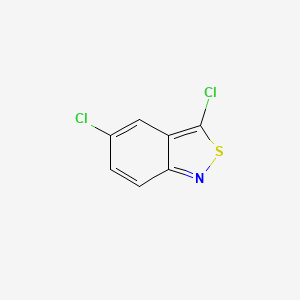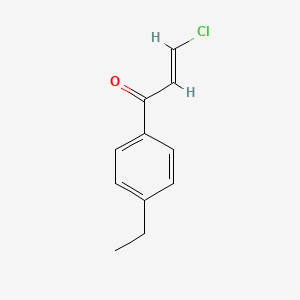
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate is a synthetic organic compound known for its unique structure and reactivity. It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is often used in organic synthesis due to its ability to participate in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3·Et2O). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the dithiane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like organolithium reagents and Grignard reagents are employed under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor to pharmacologically active compounds.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate involves its ability to form stable carbanions, which can act as nucleophiles in various reactions. These carbanions are stabilized by the electron-withdrawing effects of the dithiane ring, making the compound highly reactive and versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1,3-dithiane-2-carboxylate: Similar in structure but lacks the butan-2-yl group.
Ethyl 1,3-dithiolane-2-carboxylate: Contains a dithiolane ring instead of a dithiane ring.
Uniqueness
Ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
32557-29-2 |
|---|---|
Molekularformel |
C11H20O2S2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
ethyl 2-butan-2-yl-1,3-dithiane-2-carboxylate |
InChI |
InChI=1S/C11H20O2S2/c1-4-9(3)11(10(12)13-5-2)14-7-6-8-15-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
YKSSFOWNIFDQQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(SCCCS1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)


![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)

![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)








